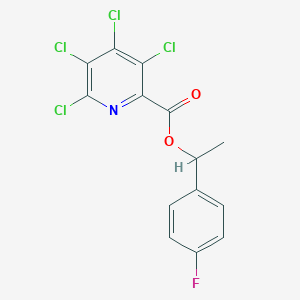
1-(4-Fluorophenyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a synthetic organic compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a fluorophenyl group and multiple chlorine atoms attached to the pyridine ring
Méthodes De Préparation
The synthesis of 1-(4-Fluorophenyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 3,4,5,6-tetrachloropyridine-2-carboxylic acid with 1-(4-fluorophenyl)ethanol under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is refluxed to ensure complete esterification.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
1-(4-Fluorophenyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms on the pyridine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group and the chlorine atoms on the pyridine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate can be compared with other pyridine carboxylates and fluorophenyl derivatives. Similar compounds include:
1-(4-Fluorophenyl)ethyl 3,5-dichloropyridine-2-carboxylate: This compound has fewer chlorine atoms on the pyridine ring, which may affect its reactivity and biological activity.
1-(4-Fluorophenyl)ethyl 3,4,5-trichloropyridine-2-carboxylate: The presence of one less chlorine atom can lead to differences in chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4FNO2/c1-6(7-2-4-8(19)5-3-7)22-14(21)12-10(16)9(15)11(17)13(18)20-12/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFPVIBRZLWHPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)OC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














